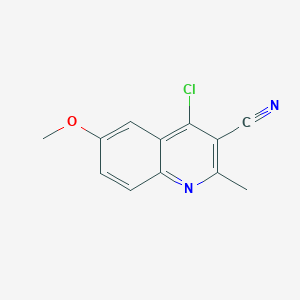

4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H9ClN2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 6th position, a methyl group at the 2nd position, and a carbonitrile group at the 3rd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions. For instance, the Gould–Jacob, Friedländer, and Skraup reactions are classical protocols used for constructing the quinoline scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green chemistry protocols to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly in the development of antimalarial and anticancer drugs.

Biological Studies: The compound is employed in studying the biological activities of quinoline derivatives, including their antimicrobial and antiviral properties.

Chemical Research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-6-ethoxy-2-methylquinoline: Similar structure with an ethoxy group instead of a methoxy group.

4-Chloro-7-methoxy-2-methylquinoline: Similar structure with the methoxy group at the 7th position.

2-Chloro-6-ethoxy-3-methylquinoline: Similar structure with an ethoxy group and a different substitution pattern.

Uniqueness

4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group at the 3rd position enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

4-Chloro-6-methoxy-2-methylquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical formula for this compound is C_11H_9ClN_2O. The compound features a quinoline ring system, which is known for its diverse pharmacological properties.

Anticancer Properties

Research has indicated that quinoline derivatives, including this compound, exhibit significant anticancer activity. A study highlighted the compound's role as a PI3K/mTOR inhibitor , which is crucial in the regulation of cell growth and survival in various tumors. The activation of the PI3K/Akt/mTOR signaling pathway is often implicated in cancer progression, making it a valuable target for therapeutic intervention .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | PI3K/mTOR Inhibitor | |

| 6-Methoxy-2-methyl-3,5-dinitro-N-phenylquinolin-4-amine | Antitumor Activity | |

| Other Quinoline Derivatives | Various Tumors |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . Studies have demonstrated that quinoline derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Microbial Target | Activity Level | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Moderate | |

| 6-Methoxyquinoline | Escherichia coli | High | |

| Other Quinoline Derivatives | Various Pathogens | Variable |

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves the modulation of key signaling pathways. For instance, its action as a PI3K/mTOR inhibitor leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, its antimicrobial effects may stem from interference with bacterial DNA replication or protein synthesis.

Case Studies

- Cancer Cell Line Study : A study evaluated the efficacy of this compound against various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis in breast and lung cancer models. The compound was found to downregulate key survival pathways associated with tumor growth .

- Antimicrobial Efficacy : In another investigation involving bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited notable inhibitory effects at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Properties

Molecular Formula |

C12H9ClN2O |

|---|---|

Molecular Weight |

232.66 g/mol |

IUPAC Name |

4-chloro-6-methoxy-2-methylquinoline-3-carbonitrile |

InChI |

InChI=1S/C12H9ClN2O/c1-7-10(6-14)12(13)9-5-8(16-2)3-4-11(9)15-7/h3-5H,1-2H3 |

InChI Key |

CLZSTAXNEMTKKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)OC)Cl)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.